This compound is sourced from various chemical databases, including PubChem and BenchChem, where it is noted for its potential applications in organic synthesis and as an intermediate in pharmaceutical development. The imidazole ring is known for its aromatic stability and biological activity, making this compound particularly interesting for further research .
The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole under basic conditions.
This method yields the desired product through a well-defined mechanism involving nucleophilic attack on the electrophilic carbon atom of the chlorinated starting material.
The molecular structure of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde features:
CCOC[Si](C)(C)CNC(=O)C1=CN=C(N1)C
.This structure allows for diverse chemical transformations due to the presence of multiple functional groups .
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis, allowing chemists to create more complex molecules from simpler precursors.
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde primarily involves its reactivity due to the imidazole and aldehyde functionalities.
These properties make it a candidate for further exploration in drug design and development .
The physical state, solubility characteristics, and stability under various conditions are crucial for its handling and application in laboratory settings.
The applications of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde span several fields:
This compound's diverse reactivity makes it valuable across multiple scientific disciplines, particularly in creating new therapeutic agents .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2